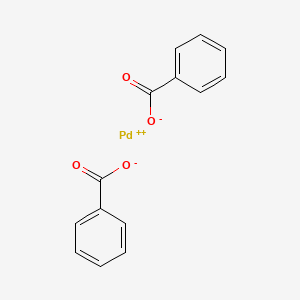

Palladium(II) benzoate

CAS No.: 3375-32-4

Cat. No.: VC8102696

Molecular Formula: C14H10O4Pd

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3375-32-4 |

|---|---|

| Molecular Formula | C14H10O4Pd |

| Molecular Weight | 348.6 g/mol |

| IUPAC Name | palladium(2+);dibenzoate |

| Standard InChI | InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

| Standard InChI Key | BCDNHPPMQMZYJQ-UHFFFAOYSA-L |

| SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] |

Introduction

Synthesis and Purification

Synthetic Routes

Palladium(II) benzoate is typically synthesized via ligand exchange reactions. A common method involves reacting palladium(II) chloride (PdCl₂) with silver benzoate (AgO₂CC₆H₅) in a non-aqueous solvent:

The reaction proceeds under inert atmosphere conditions to prevent oxidation or hydrolysis. After filtration to remove AgCl, the product is isolated by solvent evaporation and recrystallized from dichloromethane or toluene . Alternative routes include direct reaction of palladium acetate with benzoic acid in the presence of a base, though this method is less common due to competing hydrolysis.

Purification and Characterization

Purified Palladium(II) benzoate is obtained as a light-sensitive, crystalline solid. Key characterization data include:

-

IR Spectroscopy: Strong absorption bands at ~1,550 cm⁻¹ (asymmetric COO⁻ stretch) and ~1,410 cm⁻¹ (symmetric COO⁻ stretch), consistent with bidentate carboxylate coordination .

-

¹H NMR (CDCl₃): Resonances at δ 7.4–7.6 ppm (aromatic protons) and absence of Pd–H coupling, confirming the absence of hydride ligands.

-

Elemental Analysis: Expected C: 51.2%, H: 3.4%, Pd: 28.9% (calculated for PdC₁₄H₁₀O₄).

Structural and Electronic Properties

| Parameter | Pd(O₂CC₆H₅)₂ (Inferred) | (BOX)PdCl₂ |

|---|---|---|

| Pd–O/N Bond Length (Å) | 2.04–2.06 | 2.030–2.041 |

| Cl–Pd–Cl Angle (°) | N/A | 87.69–89.25 |

| O/N–Pd–O/N Angle (°) | ~88 | 87.17–88.98 |

| Dihedral Angle (°) | 85–90 | 81.246–100.819 |

The dihedral angles between the benzoate phenyl rings and the PdO₄ plane are hypothesized to range from 85° to 90°, minimizing steric hindrance while allowing π-stacking interactions in catalytic intermediates .

Electronic Effects

Benzoate ligands exert moderate electron-withdrawing effects on the palladium center, as evidenced by comparative ¹³C NMR studies. For example, the methyl resonance in (BOX)PdMe(2,6-Me₂C₅H₃N) complexes shifts upfield by 1.2–1.5 ppm when chloride ligands are replaced by benzoate, indicating increased electron density at Pd . This electronic modulation enhances oxidative addition rates in aryl halide activation.

Catalytic Applications

Cross-Coupling Reactions

Palladium(II) benzoate serves as a precatalyst in Suzuki-Miyaura and Heck couplings. In a typical Suzuki reaction, it is reduced in situ to Pd(0), which facilitates transmetalation between aryl boronic acids and aryl halides. Key advantages over Pd(OAc)₂ include improved solubility in polar aprotic solvents and reduced sensitivity to oxygen .

Heterogeneous Catalysis

Supported Palladium(II) benzoate on mesoporous silica (e.g., SBA-15) demonstrates recyclability in hydrogenation reactions. The benzoate ligands prevent Pd leaching, maintaining >90% activity over five cycles in styrene hydrogenation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume